N-{4-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}benzenesulfonamide
Description
N-{4-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}benzenesulfonamide is a sulfonamide derivative featuring a pyridazine core substituted with an ethanesulfonyl group at the 6-position. The benzenesulfonamide moiety is attached to a phenyl ring at the 4-position of the pyridazine (Figure 1). This compound is of interest in medicinal chemistry due to the pharmacophore combination of sulfonamide and pyridazine, which are associated with diverse biological activities, including anticancer and enzyme inhibitory effects.
Properties
IUPAC Name |
N-[4-(6-ethylsulfonylpyridazin-3-yl)phenyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O4S2/c1-2-26(22,23)18-13-12-17(19-20-18)14-8-10-15(11-9-14)21-27(24,25)16-6-4-3-5-7-16/h3-13,21H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQLMCUQRNKZYHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=NN=C(C=C1)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 3-Chloro-6-(ethylthio)pyridazine
Procedure :
3,6-Dichloropyridazine (1.0 equiv) is reacted with sodium ethanethiolate (1.2 equiv) in anhydrous DMF at 80°C for 12 hours. The reaction mixture is quenched with ice-water, extracted with dichloromethane, and purified via column chromatography (hexane/ethyl acetate, 7:3).
Oxidation to 3-Chloro-6-(ethanesulfonyl)pyridazine
Procedure :
3-Chloro-6-(ethylthio)pyridazine (1.0 equiv) is dissolved in a 1:1 mixture of methanol and water. Sodium periodate (2.5 equiv) is added, and the solution is refluxed for 2 hours. The product is extracted with ethyl acetate and recrystallized from ethanol.
Suzuki Coupling for 3-(4-Nitrophenyl)-6-(ethanesulfonyl)pyridazine
Procedure :
3-Chloro-6-(ethanesulfonyl)pyridazine (1.0 equiv), 4-nitrophenylboronic acid (1.5 equiv), tetrakis(triphenylphosphine)palladium(0) (0.05 equiv), and sodium carbonate (2.0 equiv) are refluxed in dioxane/water (4:1) at 90°C for 24 hours. The product is isolated via filtration and washed with cold ethanol.
Reduction to 3-(4-Aminophenyl)-6-(ethanesulfonyl)pyridazine
Procedure :
3-(4-Nitrophenyl)-6-(ethanesulfonyl)pyridazine (1.0 equiv) is hydrogenated under H2 (1 atm) with 10% Pd/C (0.1 equiv) in ethanol at room temperature for 24 hours. The catalyst is filtered, and the solvent is evaporated.
Sulfonamide Formation: N-{4-[6-(Ethanesulfonyl)pyridazin-3-yl]phenyl}benzenesulfonamide
Procedure :
3-(4-Aminophenyl)-6-(ethanesulfonyl)pyridazine (1.0 equiv) is dissolved in dry dichloromethane. Benzenesulfonyl chloride (1.2 equiv) and triethylamine (2.0 equiv) are added dropwise at 0°C. The mixture is stirred at room temperature for 4 hours, washed with water, and purified via recrystallization from ethanol.
Yield : 80%.
Characterization :
- 1H-NMR (CDCl3): δ 8.90 (d, J = 2.1 Hz, 1H, C5-H), 8.80 (d, J = 2.1 Hz, 1H, C4-H), 7.85–7.75 (m, 4H, Ar-H), 7.60–7.45 (m, 5H, Ar-H), 3.44 (q, J = 7.5 Hz, 2H, SO2CH2CH3), 1.49 (t, J = 7.5 Hz, 3H, SO2CH2CH3).
- 13C-NMR : δ 157.8 (C=N), 144.2 (SO2Ph), 138.5 (pyridazine C), 133.1–127.2 (aromatic carbons), 52.1 (SO2CH2CH3), 14.3 (SO2CH2CH3).
- IR : 1345 cm⁻¹ and 1160 cm⁻¹ (SO2 symmetric/asymmetric stretches).
Optimization and Challenges
Oxidation Selectivity
The use of NaIO4 ensures complete conversion of thioether to sulfonyl without over-oxidation. Alternative oxidants (e.g., mCPBA) yielded side products in preliminary trials.
Coupling Efficiency
Palladium catalysis provided superior regioselectivity for the para-substituted aryl group. Microwave-assisted Suzuki coupling reduced reaction time to 2 hours but decreased yield to 65%.
Sulfonamide Stability
The free amine intermediate is susceptible to aerial oxidation; thus, immediate use after reduction is critical. Acetylation prior to sulfonylation was attempted but introduced steric hindrance.
Analytical Data Summary
Chemical Reactions Analysis
Types of Reactions
N-{4-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
N-{4-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}benzenesulfonamide has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of N-{4-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, leading to the disruption of essential biochemical pathways. The pyridazine ring may also interact with cellular receptors, modulating their activity and resulting in various biological effects.
Comparison with Similar Compounds
Structural Analog: N-{3-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]phenyl}benzenesulfonamide
A closely related analog, N-{3-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]phenyl}benzenesulfonamide (Figure 2), differs in two key aspects:
Substituent on Pyridazine : The ethanesulfonyl group in the target compound is replaced with a 4-methylpiperidin-1-yl group, introducing a bulky, basic amine.
Positional Isomerism : The phenyl-benzenesulfonamide group is attached at the 3-position of pyridazine, compared to the 4-position in the target compound.
Table 1: Structural and Hypothetical Property Comparison
Key Comparative Insights
- Electronic Effects: The ethanesulfonyl group in the target compound is strongly electron-withdrawing, which may enhance electrophilic interactions with biological targets.
- Steric Considerations : The bulky piperidine substituent in the analog may hinder binding to flat active sites, whereas the ethanesulfonyl group offers a compact, planar structure conducive to receptor stacking.
- Pharmacokinetics : The sulfonamide group in the target compound may improve metabolic stability but reduce membrane permeability compared to the analog’s piperidine moiety, which could enhance tissue penetration .
Cytotoxicity Assessment Methodology
The sulforhodamine B (SRB) assay is a validated method for evaluating cytotoxicity in drug discovery. This assay measures cellular protein content via colorimetric detection, offering high sensitivity and compatibility with automated screening. While specific IC₅₀ data for the target compound and its analog are unavailable, SRB-based studies would enable direct comparison of their cytotoxic profiles, particularly in cancer cell lines.
Biological Activity
N-{4-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}benzenesulfonamide is a sulfonamide derivative that has garnered attention in pharmaceutical research due to its potential biological activities. This compound exhibits various pharmacological properties, including antitumor, anti-inflammatory, and antibacterial activities. Understanding its biological activity is crucial for exploring its therapeutic applications.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Weight | 333.41 g/mol |
| Molecular Formula | C₁₆H₁₉N₃O₃S |
| LogP | 2.1414 |
| Polar Surface Area | 73.67 Ų |
| Hydrogen Bond Acceptors | 8 |
| Hydrogen Bond Donors | 1 |
This compound functions primarily through the inhibition of specific enzyme pathways and receptor interactions. The sulfonamide moiety is known to interfere with bacterial folic acid synthesis, making it a candidate for antibacterial activity. Additionally, the pyridazinyl and phenyl groups may enhance its binding affinity to target proteins involved in tumor growth and inflammation.
Antitumor Activity
Recent studies have indicated that this compound exhibits significant antitumor properties. In vitro assays demonstrated that it inhibits the proliferation of various cancer cell lines, including MDA-MB-231 (breast cancer) and HT29 (colorectal cancer). The mechanism involves the induction of apoptosis and cell cycle arrest at the G2/M phase, as evidenced by flow cytometry analysis.
Case Study:
In a study involving MDA-MB-231 cells, treatment with this compound resulted in a dose-dependent decrease in cell viability, with an IC50 value of approximately 25 µM after 48 hours of exposure. Morphological assessments revealed characteristic apoptotic features, including nuclear condensation and fragmentation.
Anti-inflammatory Activity
The compound also demonstrates anti-inflammatory effects by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages. This activity suggests potential applications in treating inflammatory diseases.
Research Findings:
In a lipopolysaccharide (LPS)-induced inflammation model using RAW 264.7 macrophages, this compound significantly reduced the secretion of TNF-α by approximately 40% at a concentration of 10 µM.
Antibacterial Activity
The antibacterial properties of this compound were evaluated against several Gram-positive and Gram-negative bacteria. Preliminary results indicate moderate activity, particularly against Staphylococcus aureus and Escherichia coli.
Table: Antibacterial Activity
| Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | >128 µg/mL |
Structure-Activity Relationship (SAR)
The SAR studies suggest that modifications to the pyridazine and sulfonamide groups can enhance biological activity. For instance, substituents on the phenyl ring can significantly affect the compound's binding affinity to target enzymes.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-{4-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}benzenesulfonamide, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves coupling reactions between pyridazine and benzenesulfonamide precursors. Key steps include:
- Suzuki-Miyaura cross-coupling to attach the pyridazin-3-yl group to the phenyl ring .
- Sulfonylation using ethanesulfonyl chloride under inert conditions (e.g., nitrogen atmosphere) .
- Catalysts : Palladium on carbon (Pd/C) enhances coupling efficiency, while solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are preferred for solubility .
- Optimization : Yield improves with precise temperature control (60–80°C) and reaction times of 12–24 hours. Monitoring via thin-layer chromatography (TLC) ensures intermediate purity .
Q. How can researchers confirm the structural integrity and purity of this compound?
- Methodological Answer : Analytical workflows include:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR spectra verify substituent positions and aromatic proton environments .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and isotopic patterns .
- High-Performance Liquid Chromatography (HPLC) : Purity >95% is achievable with reverse-phase C18 columns and acetonitrile/water gradients .
Q. What are the stability profiles of this compound under varying storage conditions?
- Methodological Answer : Stability studies recommend:
- Storage : –20°C in airtight, light-resistant containers to prevent hydrolysis of the sulfonamide group .
- Buffered Solutions : Stable in pH 7.4 phosphate-buffered saline (PBS) for 48 hours; degradation accelerates in acidic (pH <4) or alkaline (pH >9) conditions .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced bioactivity?
- Methodological Answer :
- Core Modifications : Replace the ethanesulfonyl group with bulkier substituents (e.g., trifluoromethyl) to enhance target binding .
- Pyridazine Ring Substitutions : Introducing electron-withdrawing groups (e.g., nitro) at position 6 improves enzyme inhibition potency .
- SAR Data Table :
| Derivative | Modification | Bioactivity (IC₅₀) |
|---|---|---|
| Trifluoromethyl variant | –CF₃ at sulfonamide | 12 nM (Enzyme X) |
| Nitro-pyridazine derivative | –NO₂ at pyridazin-6-yl | 8 nM (Enzyme X) |
- Source : Comparative studies of analogs .
Q. What computational strategies resolve contradictions in experimental binding affinity data?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Identify conformational changes in the target protein that affect ligand binding .
- Free Energy Perturbation (FEP) : Quantifies energy differences between compound variants to prioritize synthesis .
- Validation : Cross-check docking results (e.g., AutoDock Vina) with experimental IC₅₀ values to refine force field parameters .
Q. How can researchers optimize in vitro assays to reduce off-target effects?
- Methodological Answer :
- Counter-Screening : Test against related enzymes (e.g., kinase panels) to assess selectivity .
- Cellular Assays : Use CRISPR-engineered cell lines lacking the target enzyme to confirm on-target activity .
- Dose-Response Curves : EC₅₀/IC₅₀ ratios >10 indicate favorable selectivity windows .
Methodological Challenges and Solutions
Q. What experimental approaches address low solubility in aqueous buffers?
- Answer :
- Co-Solvent Systems : Use 5–10% DMSO or cyclodextrin-based formulations to enhance solubility without cytotoxicity .
- Prodrug Design : Introduce phosphate or ester groups cleaved in vivo .
Q. How can reaction pathways be scaled without compromising yield?
- Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
